Methyl 2-amino-3-fluoropropanoate
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Overview
Description
Methyl 2-amino-3-fluoropropanoate is an organic compound with the molecular formula C4H8FNO2 It is a derivative of propanoic acid, where a fluorine atom is substituted at the third carbon, and an amino group is attached to the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-amino-3-fluoropropanoate can be synthesized through several methods. One common approach involves the reaction of methyl acrylate with fluoramine under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are continuously fed, and the product is extracted and purified through distillation or crystallization. The use of automated systems ensures consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-fluoropropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions typically involve reagents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines or alcohols.
Scientific Research Applications
Methyl 2-amino-3-fluoropropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which methyl 2-amino-3-fluoropropanoate exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can influence the compound’s reactivity and stability. These interactions can affect enzyme activity, receptor binding, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-3-chloropropanoate
- Methyl 2-amino-3-bromopropanoate
- Methyl 2-amino-3-iodopropanoate
Uniqueness
Methyl 2-amino-3-fluoropropanoate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it particularly valuable in applications where these properties are advantageous.
Properties
IUPAC Name |
methyl 2-amino-3-fluoropropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FNO2/c1-8-4(7)3(6)2-5/h3H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIFNKLUADXGPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CF)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8FNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.11 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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